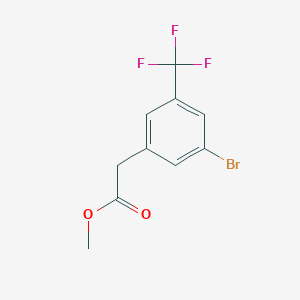
N-(1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate is a fluorinated organic compound known for its unique chemical properties The presence of trifluoromethyl groups and a carbamate moiety makes it an interesting subject for various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate typically involves the reaction of 1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-one with an appropriate carbamoylating agent. Commonly used agents include isocyanates or carbamoyl chlorides. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and facilitate the formation of the carbamate linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Purification steps, including crystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
N-(1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Known for its ability to form metal complexes.
2,2,6,6-Tetramethyl-3-hydroxy-hept-3-en-5-one: Studied for its structural properties and complex formation with metals.
2,2,6,6-Tetramethyl-3-methylamino-hept-3-en-5-one: Investigated for its potential in forming stable metal complexes.
Uniqueness
N-(1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate stands out due to its unique combination of trifluoromethyl groups and a carbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15F3NO3- |
|---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
N-(1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate |
InChI |
InChI=1S/C9H16F3NO3/c1-8(2,3)6(14)4-5(9(10,11)12)13-7(15)16/h5-6,13-14H,4H2,1-3H3,(H,15,16)/p-1 |
InChI Key |
QWJJNWGXHSWQHA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(CC(C(F)(F)F)NC(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


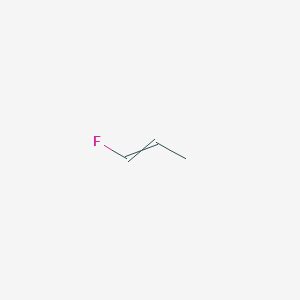
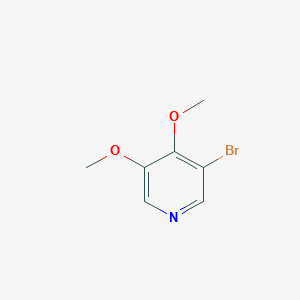
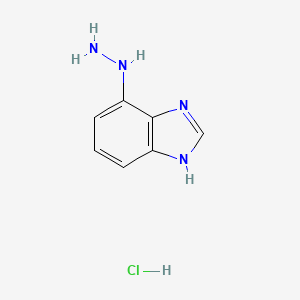
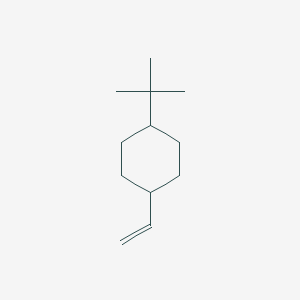
![benzyl N-[(2S)-1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11720318.png)
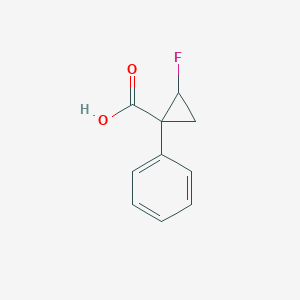
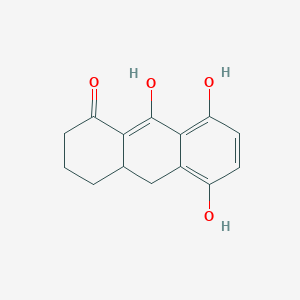
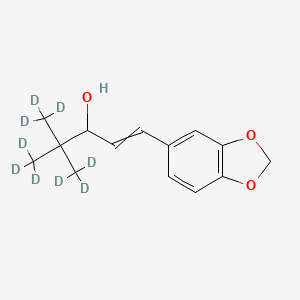
![tert-Butyl ((3R,3aR,6aS)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B11720335.png)

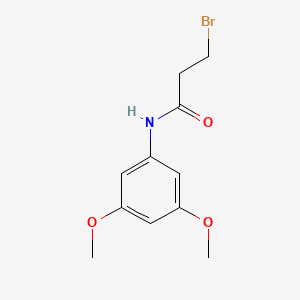
![Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate](/img/structure/B11720366.png)

